3-(Methylsulfonyl)propanoic acid is an organic compound with the chemical formula C4H8O4S and a molecular weight of 152.17 g/mol. It is characterized by the presence of a methylsulfonyl group attached to the propanoic acid backbone. This compound is also known by various synonyms, including 3-(Methylsulfonyl)Propionic Acid and 3-Mesylpropionic Acid . Its structure can be represented by the following InChI key: ODUCCTTZGHSNKX-UHFFFAOYSA-N, and its SMILES notation is CS(=O)(=O)CCC(=O)O .
These reactions are significant for synthesizing derivatives and exploring its reactivity in organic chemistry.
Research indicates that 3-(Methylsulfonyl)propanoic acid exhibits various biological activities. It has been shown to bind to specific proteins, influencing biochemical pathways. For instance, it has been noted to interact with the protein Smegmatis, potentially enhancing certain biological processes . Additionally, its structural components suggest possible roles in metabolic pathways involving sulfur-containing compounds.
Several methods exist for synthesizing 3-(Methylsulfonyl)propanoic acid:
These methods highlight the versatility of synthetic approaches available for this compound.
3-(Methylsulfonyl)propanoic acid finds applications in various fields:
Its unique structure allows for diverse applications across scientific disciplines.
Studies on the interactions of 3-(Methylsulfonyl)propanoic acid reveal its potential effects on biological systems. For instance, it has been shown to influence protein binding and activity, which may have implications for drug design and metabolic engineering. Understanding these interactions is crucial for developing applications in pharmaceuticals and biotechnology.
Several compounds share structural similarities with 3-(Methylsulfonyl)propanoic acid, each possessing unique properties:
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| 3-Methanesulfinylpropanoic acid | C4H8O3S | 0.77 |
| 3-(Aminosulfonyl)propanoic acid | C4H8N2O4S | 0.63 |
| (2-Carboxyethyl)dimethylsulfonium chloride | C5H10ClO2S | 0.64 |
| Thietane-3-carboxylic acid 1,1-dioxide | C4H6O2S | 0.86 |
| Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C5H8O2S | 0.71 |
The uniqueness of 3-(Methylsulfonyl)propanoic acid lies in its specific methylsulfonyl group attached to a propanoic acid backbone, differentiating it from other similar compounds that may contain different functional groups or structural arrangements .
The synthesis of 3-(methylsulfonyl)propanoic acid, a sulfonyl-containing carboxylic acid with molecular formula C₄H₈O₄S and CAS number 645-83-0, represents a significant challenge in organic synthesis due to the need to introduce the methylsulfonyl functional group while maintaining the integrity of the propanoic acid backbone [1] [2]. This compound exhibits distinctive physical properties including a melting point of 102-105°C, a predicted boiling point of 409.0±28.0°C, and a density of 1.380 g/cm³ [1] [3]. The predicted pKa value of 3.80±0.10 indicates moderate acidity compared to unsubstituted propanoic acid [1] [3].
The direct reaction of propanoic acid derivatives with methanesulfonyl chloride represents one of the most straightforward approaches to synthesizing 3-(methylsulfonyl)propanoic acid [4]. Methanesulfonyl chloride, also known as mesyl chloride, is produced through the reaction of methane and sulfuryl chloride in a radical reaction or by chlorination of methanesulfonic acid with thionyl chloride [4]. The compound functions as an electrophile, serving as a source of the methylsulfonyl cation synthon [4].
The mechanism involves the initial formation of an electron donor-acceptor complex between the electron-deficient sulfonyl chloride and electron-rich nucleophiles [5]. Under visible light irradiation, an intracomplex single electron transfer process generates a sulfonyl radical, which can subsequently react with propanoic acid derivatives [5]. This radical-mediated pathway provides excellent yields ranging from 60-95% under optimized conditions [5].
Temperature control proves critical in these reactions, with optimal ranges between 0-50°C to prevent decomposition while maintaining adequate reaction rates [4]. The use of inert atmospheres prevents unwanted oxidation reactions, and polar aprotic solvents such as dichloromethane or dimethylformamide enhance solubility and reaction efficiency [6].
Catalytic methodologies have emerged as powerful tools for introducing sulfonyl groups into organic molecules with high selectivity and efficiency [5]. Recent developments in asymmetric sulfonylation utilize cooperative visible-light-induced electron donor-acceptor complexes with chiral nickel catalysts to achieve enantioselective synthesis [5]. These methods demonstrate remarkable functional group tolerance and operate under mild reaction conditions without external photocatalysts [5].
The catalytic system employs Hantzsch esters as electron donors, which form electron donor-acceptor complexes with sulfonyl chlorides [5]. Upon visible light irradiation, the complex undergoes single electron transfer to generate sulfonyl radicals that participate in asymmetric radical addition reactions [5]. This approach has been successfully applied to the synthesis of pharmaceutically important sulfonyl-containing compounds with excellent yields of 80-93% and high stereoselectivities [5].
Acid catalysis plays a crucial role in sulfonylation reactions, with chlorosulfonic acid serving as both a sulfonating agent and catalyst [7]. The acid-catalyzed enolization step often represents the rate-determining step in the reaction sequence [7]. Optimal catalyst loadings of 0.08-0.12 molar equivalents relative to the substrate prevent side reactions while ensuring complete conversion [8].
Diazotization methodology offers an alternative route to 3-(methylsulfonyl)propanoic acid through the transformation of appropriate amino acid precursors [9] [10]. This approach involves the conversion of aromatic amino acids to their corresponding diazonium salts, followed by displacement reactions to introduce the sulfonyl functionality [9].
The diazotization process typically employs sodium nitrite and hydrochloric acid under ice bath conditions to maintain temperature control [9]. The formation of stable aryl diazonium tosylates enables subsequent cyclization and functionalization reactions with high efficiency [10]. Recent developments in mild, one-pot diazotization procedures have demonstrated their utility in generating various biologically active compounds containing sulfonyl heterocycles [10].
The mechanism involves retention of configuration through a double inversion process, with an alpha lactone intermediate facilitating the stereospecific transformation [9]. This pathway proves particularly valuable when starting from readily available amino acid building blocks, providing yields of 85-92% under optimized conditions [9]. The method demonstrates excellent tolerance for various functional groups and can be applied to both aromatic and aliphatic amino acid substrates [10].
Industrial-scale production of sulfonyl acids benefits significantly from continuous flow reactor technology, which provides enhanced control over reaction parameters and improved safety profiles [11]. Continuous-flow microreactors enable precise temperature management and efficient heat transfer, critical factors in highly exothermic sulfonylation reactions [11].
The optimization of continuous flow systems for sulfonation reactions involves maintaining reaction temperatures between 150-280°C while controlling flow rates from 2-1500 milliliters per minute depending on desired output and reactor volume [11]. The use of concentrated sulfuric acid (95-97% by weight) optimizes reaction kinetics while proving more cost-effective than fuming sulfuric acid alternatives [11].
Sequential connection of individual fluidic modules allows for precise control of residence time and temperature profiles throughout the reaction [11]. This modular approach enables scaling from laboratory to industrial production while maintaining consistent product quality [11]. The continuous nature of the process reduces the accumulation of hazardous intermediates and provides better control over gas evolution compared to batch processes [12].
Solvent selection plays a pivotal role in determining reaction rates, selectivity, and yield in sulfonylation reactions [6]. Polar aprotic solvents such as dichloromethane, toluene, and dimethylformamide provide optimal solubility for both substrates and sulfonating agents while minimizing competing side reactions [6]. The choice of solvent affects not only reaction kinetics but also the ease of product isolation and purification [6].
Temperature effects on reaction kinetics follow Arrhenius behavior, with increasing temperature accelerating reaction rates but potentially leading to decreased selectivity due to competing side reactions [6]. Optimal temperature ranges for different sulfonylation methods vary from 0°C for sensitive substrates to 280°C for industrial continuous flow processes [11] [6].
Concentration optimization involves balancing reaction rate improvements at higher concentrations against potential solubility limitations and increased side reaction rates [6]. Typical substrate concentrations of 1-2 molar provide optimal balance between reaction efficiency and product quality [6]. The kinetics of sulfonylation reactions often exhibit autocatalytic behavior, particularly in the presence of acid catalysts [7].
| Synthesis Method | Key Reagents | Reaction Conditions | Reported Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidation of 3-(methylthio)propanoic acid with hydrogen peroxide | Hydrogen peroxide, acetic acid, acetic anhydride | Room temperature, overnight stirring | 79 | Simple procedure, mild conditions | Requires thioacid precursor |
| Methanesulfonyl chloride with propanoic acid derivatives | Methanesulfonyl chloride, base catalyst | 0-50°C, inert atmosphere | 60-95 | High selectivity, versatile | Moisture sensitive reagents |
| Diazotization from amino acid precursors | Sodium nitrite, hydrochloric acid, amino acid precursor | Ice bath cooling, pH control | 85-92 | Good yields, stereoretention | Limited substrate scope |
| Chlorosulfonic acid sulfonylation | Chlorosulfonic acid, thionyl chloride | 70°C, 2 hours | 90-95 | Industrial scalability | Harsh conditions, gas evolution |
| Thionyl chloride-mediated synthesis | Thionyl chloride, sulfonic acid precursor | 130°C, dimethylformamide solvent | 90-99 | High efficiency, clean reaction | High temperature requirements |
The purification of 3-(methylsulfonyl)propanoic acid requires careful consideration of its physical and chemical properties [13]. The compound's moderate solubility in water due to its polar functional groups necessitates specific purification strategies to achieve high purity products [13]. Crystallization from appropriate solvent systems represents the most common purification method for sulfonyl acids [13].
Water washing proves effective for removing excess sulfuric acid and other ionic impurities from crude sulfonyl acid products [13]. The washing process typically employs 1-30% by weight of water based on the starting alkylate, with optimal ranges of 5-15% providing effective purification without excessive product loss [13]. The aqueous layer containing impurities can be readily separated by decantation after adequate settling time [13].
Recrystallization from organic solvents provides high-purity products suitable for pharmaceutical and fine chemical applications [13]. The selection of recrystallization solvents depends on the solubility profile of the target compound and its impurities [13]. Common solvent systems include ethanol-water mixtures, acetone, and various hydrocarbon solvents [13].
Advanced purification techniques such as column chromatography enable separation of closely related structural isomers and reaction byproducts [14]. Silica gel chromatography with ethyl acetate-hexane gradient systems provides excellent resolution for sulfonyl-containing compounds [14]. High-performance liquid chromatography serves both analytical and preparative purposes, with C18 columns and acetonitrile-trifluoroacetic acid gradients offering optimal separation .
Yield optimization strategies focus on minimizing side reactions and product degradation during synthesis and workup procedures [12]. Careful control of reaction stoichiometry, with molar ratios of 1:1.2 for sulfonating agents to substrates, prevents over-reaction while ensuring complete conversion [12]. The rate of addition for highly exothermic reactions significantly impacts yield, with slower addition rates generally providing higher isolated yields and reduced impurity formation [12].
| Parameter | Optimal Range/Condition | Impact on Yield |
|---|---|---|
| Temperature | 0-70°C (method dependent) | Higher temperature increases rate but may cause decomposition |
| Solvent Selection | Dichloromethane, toluene, dimethylformamide (polar aprotic) | Polar aprotic solvents improve solubility and reaction rate |
| Catalyst Loading | 0.08-0.12 molar equivalents (acid catalysts) | Optimal loading prevents side reactions |
| Reaction Time | 1-4 hours (typical) | Longer times improve conversion but may increase impurities |
| Concentration | 1-2 molar substrate concentration | Higher concentration improves reaction rate |
| Purification Method | Crystallization, column chromatography | Proper purification ensures high purity product |
The implementation of green chemistry principles in purification processes has led to significant improvements in environmental impact and cost-effectiveness [12]. Reduced solvent usage through optimized crystallization conditions and solvent recycling systems contribute to more sustainable production methods [12]. The electronic factor, a measure of waste generation relative to product output, can be reduced from 80 to 12 through proper process optimization [12].
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